Adriforant hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

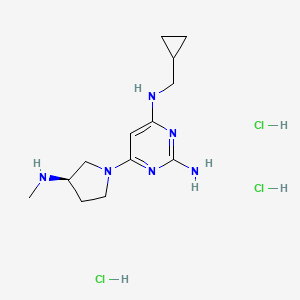

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6.3ClH/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;;;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);3*1H/t10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZAFXLCZSALFI-FYBBWCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Adriforant Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adriforant hydrochloride (formerly PF-03893787 and ZPL-3893787) is a potent and selective small molecule antagonist of the histamine H4 receptor (H4R).[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the H4R and the subsequent modulation of downstream signaling pathways. This guide includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of signaling cascades and experimental workflows to support further research and development in this area. Although investigated for inflammatory conditions such as atopic dermatitis and psoriasis, the clinical development of Adriforant was discontinued.[1]

Introduction

Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic inflammation, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H4 receptor is the most recently identified and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells. This expression profile implicates the H4R as a key player in the modulation of immune and inflammatory responses.

This compound emerged as a promising therapeutic agent targeting the H4R. Its development was centered on the hypothesis that antagonizing the H4R would dampen the inflammatory and pruritic responses characteristic of allergic and autoimmune diseases. This technical guide delves into the core mechanism by which this compound exerts its pharmacological effects.

Pharmacological Profile of this compound

This compound is a competitive antagonist of the histamine H4 receptor.[4] Its high affinity and selectivity for the H4R have been characterized through various in vitro assays. The quantitative data summarizing the binding affinity and functional potency of Adriforant are presented below.

Quantitative Pharmacological Data

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 2.4 nM | Radioligand Binding Assay | [5] |

| Ki | Human | 1.56 nM | Functional Assay (cAMP) | |

| IC50 | Human | 1 - 54 nM | Not Specified | [5] |

| Kd | Human | 25 nM | Not Specified | [5] |

| Ki | Human | 2 - 10 nM | Not Specified | [5] |

Mechanism of Action: Histamine H4 Receptor Antagonism

The primary mechanism of action of this compound is the competitive blockade of the histamine H4 receptor. In its inactive state, the H4R is coupled to inhibitory G proteins of the Gαi/o family. Upon binding of the endogenous agonist histamine, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits (Gαi/o and Gβγ) and the initiation of downstream signaling cascades. Adriforant, by binding to the receptor, prevents this histamine-induced activation.

Downstream Signaling Pathways

Activation of the H4R by histamine triggers several key intracellular signaling events. This compound, as an antagonist, inhibits these processes.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

MAPK/ERK Pathway Activation: The Gβγ subunits can activate the Ras/Raf/MEK/ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway. Phosphorylation of extracellular signal-regulated kinase (ERK) is a key event in this pathway, leading to the regulation of gene transcription and cellular processes like proliferation and differentiation. Adriforant has been shown to antagonize histamine-induced ERK phosphorylation.[4]

-

Intracellular Calcium Mobilization: The Gβγ subunits can also activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. Adriforant reduces histamine-dependent Ca2+ flux in neurons.[4]

-

Transcriptional Changes in Mast Cells: Histamine-induced activation of the H4R leads to significant changes in gene expression in mast cells. Adriforant has been demonstrated to normalize these histamine-induced transcriptional changes.[4]

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the mechanism of action of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

Objective: To measure the ability of Adriforant to displace a radiolabeled ligand from the H4R.

Materials:

-

Cell membranes expressing the human histamine H4 receptor.

-

Radioligand (e.g., [3H]-Histamine or other selective H4R radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of Adriforant or vehicle.

-

To determine non-specific binding, a parallel set of wells is incubated with an excess of a known, unlabeled H4R ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value of Adriforant, which is then converted to a Ki value using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (Western Blot)

This assay is used to assess the inhibitory effect of Adriforant on histamine-induced ERK phosphorylation.

Objective: To detect the levels of phosphorylated ERK (p-ERK) in cells treated with histamine in the presence or absence of Adriforant.

Materials:

-

A cell line endogenously or recombinantly expressing the histamine H4 receptor.

-

Cell culture medium and supplements.

-

Histamine.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed the cells in culture plates and grow to an appropriate confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.

-

Stimulate the cells with histamine at a concentration known to induce a robust ERK phosphorylation response (e.g., EC80) for a short period (typically 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Quantify the band intensities to determine the effect of Adriforant on histamine-induced ERK phosphorylation.

Intracellular Calcium Flux Assay

This assay measures the ability of Adriforant to inhibit histamine-induced increases in intracellular calcium concentration.

Objective: To monitor changes in intracellular Ca2+ levels in real-time using a fluorescent calcium indicator.

Materials:

-

A cell line endogenously or recombinantly expressing the histamine H4 receptor.

-

Cell culture medium.

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Histamine.

-

This compound.

-

A fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

-

Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the Fluo-4 AM dye by incubating them with a dye-loading solution for approximately 1 hour at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

Wash the cells with assay buffer to remove excess extracellular dye.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add various concentrations of this compound or vehicle to the wells and incubate for a short period.

-

Inject histamine into the wells to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence upon histamine stimulation corresponds to an increase in intracellular Ca2+.

-

Analyze the data by measuring the peak fluorescence response or the area under the curve. Determine the IC50 of Adriforant for the inhibition of the histamine-induced calcium response.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the histamine H4 receptor. Its mechanism of action involves the direct blockade of the H4R, leading to the inhibition of downstream signaling pathways, including the modulation of cAMP levels, the MAPK/ERK cascade, and intracellular calcium mobilization. These actions translate to the normalization of histamine-induced transcriptional changes in immune cells like mast cells. The data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and scientists in the field of pharmacology and drug development. While the clinical development of Adriforant was halted, the understanding of its mechanism of action remains valuable for the ongoing exploration of the therapeutic potential of H4R antagonism in inflammatory and immune-mediated diseases.

References

- 1. adriforant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. adriforant | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. adriforant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DrugMapper [idaapm.helsinki.fi]

Adriforant Hydrochloride: A Technical Guide to its Histamine H4 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of Adriforant hydrochloride for the histamine H4 receptor (H4R). This compound (also known as PF-3893787 or ZPL-3893787) is a potent and selective antagonist of the H4R, a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells. The H4R is a key mediator of histamine-induced immune and inflammatory responses, making it an attractive therapeutic target for a range of allergic and inflammatory conditions such as atopic dermatitis and pruritus.

Quantitative Binding Affinity Data

| Receptor | Ligand | Assay Type | Value | Units | Source |

| Human Histamine H4 | This compound | Binding Affinity (Ki) | 2.4 | nM | [1] |

| Human Histamine H4 | This compound | Functional Antagonism (Ki) | 1.56 | nM | [1] |

| Human Histamine H1 | This compound | Binding Affinity (Ki) | NR | - | - |

| Human Histamine H2 | This compound | Binding Affinity (Ki) | NR | - | - |

| Human Histamine H3 | This compound | Binding Affinity (Ki) | NR | - | - |

Experimental Protocols

The determination of the binding affinity of this compound for the histamine H4 receptor is typically performed using a competitive radioligand binding assay. The following is a detailed methodology based on standard practices for this type of experiment.

Radioligand Binding Assay for Histamine H4 Receptor

1. Materials and Reagents:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human histamine H4 receptor.

-

Radioligand: [³H]-Histamine.

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of a known H4R ligand (e.g., JNJ 7777120 or unlabeled histamine).

-

Membrane Preparation Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).

-

Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

96-well plates.

2. Membrane Preparation:

-

HEK-293 cells expressing the H4R are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are resuspended in ice-cold membrane preparation buffer and homogenized using a Dounce or Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh membrane preparation buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Membranes are stored at -80°C until use.

3. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of [³H]-Histamine (typically at or near its Kd for the H4R).

-

Increasing concentrations of this compound (the competitor).

-

For determining non-specific binding, a saturating concentration of a non-labeled H4R ligand is added instead of the test compound.

-

For determining total binding, only the radioligand and assay buffer are added.

-

-

The reaction is initiated by the addition of the prepared cell membranes (containing a specific amount of protein, e.g., 20-50 µg per well).

-

The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

4. Filtration and Measurement:

-

Following incubation, the reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The filters are dried, and a scintillation cocktail is added to each.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay for H4R.

Histamine H4 Receptor Signaling Pathway

Caption: Simplified signaling pathways of the histamine H4 receptor.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Adriforant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adriforant hydrochloride (also known as PF-3893787 and ZPL-389) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3] It has been investigated for its potential therapeutic effects in inflammatory conditions, particularly atopic dermatitis.[1][4][5] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document details the synthetic routes for its preparation, its key physicochemical properties, and the experimental protocols for its synthesis and biological evaluation.

Chemical Properties

Adriforant is a small molecule with the systematic IUPAC name N4-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine. The hydrochloride salt is the form commonly used in research and development.

Physicochemical Data

A summary of the key physicochemical properties of Adriforant and its hydrochloride salt is presented in Table 1.

| Property | Value | Source |

| Adriforant (Free Base) | ||

| Molecular Formula | C₁₃H₂₂N₆ | [6] |

| Molecular Weight | 262.35 g/mol | [6] |

| XLogP3 | 1.1 | [6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Rotatable Bond Count | 4 | [6] |

| This compound | ||

| Molecular Formula | C₁₃H₂₅Cl₃N₆ | [7] |

| Molecular Weight | 371.74 g/mol | [7] |

| Solubility in Water | 90 mg/mL | Not specified in search results |

| Solubility in DMSO | ≥ 83.33 mg/mL | Not specified in search results |

| Melting Point | Not available in search results | |

| pKa | Not available in search results |

Spectroscopic Data

Synthesis of this compound

The synthesis of Adriforant has been approached through various routes, with later-stage manufacturing processes optimized for efficiency and impurity control.

Synthetic Schemes

Two primary synthetic routes have been described: an early-phase synthesis and a more refined late-phase manufacturing process. Both routes utilize 2-amino-4,6-dichloropyrimidine as a key starting material.

Early-Phase Synthesis:

The initial synthesis involves a sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on the pyrimidine ring.

Step 1: Reaction of 2-amino-4,6-dichloropyrimidine with (R)-N-methylpyrrolidin-3-amine. Step 2: Subsequent reaction of the resulting intermediate with cyclopropylmethanamine.

Late-Phase Manufacturing Process:

The later-stage process was developed to improve yield, reduce the use of toxic solvents, and better control impurities. This route also starts with 2-amino-4,6-dichloropyrimidine.

The following diagram outlines a generalized synthetic workflow based on the available information.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale, based on general methods for similar pyrimidine derivatives.

Step 1: Synthesis of N-((R)-1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-3-yl)-N-methylamine (Intermediate 1)

-

To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add (R)-N-methylpyrrolidin-3-amine (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Step 2: Synthesis of N4-(cyclopropylmethyl)-6-((R)-3-(methylamino)pyrrolidin-1-yl)pyrimidine-2,4-diamine (Adriforant Free Base)

-

Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as n-butanol or dioxane.

-

Add cyclopropylmethanamine (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to a high temperature (e.g., 120-140 °C), potentially using microwave irradiation to facilitate the reaction.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield Adriforant free base.

Step 3: Formation of this compound

-

Dissolve the purified Adriforant free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford this compound as a solid.

Mechanism of Action and Signaling Pathways

Adriforant is a selective antagonist of the histamine H4 receptor.[1] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[8] Upon binding of its endogenous ligand, histamine, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8] Activation of the H4 receptor also leads to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][8]

By acting as an antagonist, Adriforant blocks the binding of histamine to the H4 receptor, thereby inhibiting these downstream signaling events. This antagonism is believed to underlie its anti-inflammatory and anti-pruritic effects.[1]

The following diagram illustrates the signaling pathway of the histamine H4 receptor and the point of intervention by Adriforant.

Caption: Histamine H4 receptor signaling and the antagonistic action of Adriforant.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of this compound.

ERK Phosphorylation Assay

This assay measures the ability of Adriforant to inhibit histamine-induced ERK phosphorylation in a cell line expressing the H4 receptor.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human histamine H4 receptor in appropriate growth medium.

-

Cell Plating: Seed the cells into 96-well plates and grow to confluence.

-

Serum Starvation: Prior to the assay, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 30-60 minutes).

-

Histamine Stimulation: Stimulate the cells with an EC₈₀ concentration of histamine for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

Detection of Phospho-ERK: Detect the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable method such as ELISA, Western blotting, or a homogeneous assay format like HTRF or AlphaLISA.

-

Data Analysis: Calculate the percentage inhibition of histamine-induced ERK phosphorylation at each concentration of Adriforant and determine the IC₅₀ value.

The following diagram outlines the workflow for the ERK phosphorylation assay.

Caption: Workflow for the ERK phosphorylation assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of Adriforant to block histamine-induced increases in intracellular calcium.

-

Cell Preparation: Harvest H4R-expressing cells and resuspend them in an appropriate assay buffer.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) according to the dye manufacturer's protocol. This typically involves incubation at 37°C.

-

Cell Plating: Plate the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.

-

Compound Addition: Add varying concentrations of this compound or vehicle control to the wells.

-

Baseline Fluorescence Reading: Measure the baseline fluorescence using a fluorescence plate reader equipped with injectors.

-

Histamine Injection and Signal Reading: Inject an EC₈₀ concentration of histamine into the wells and immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

-

Data Analysis: Determine the inhibition of the histamine-induced calcium flux by Adriforant and calculate the IC₅₀ value.

The following diagram illustrates the workflow for the intracellular calcium mobilization assay.

Caption: Workflow for the intracellular calcium mobilization assay.

Conclusion

This compound is a well-characterized selective histamine H4 receptor antagonist with potential applications in inflammatory diseases. This guide provides a detailed overview of its synthesis and chemical properties, along with protocols for its preparation and biological evaluation. The information presented herein is intended to support further research and development efforts in the field of H4 receptor modulation. While significant data is available, further experimental determination of certain physicochemical properties such as melting point and pKa, as well as the public availability of detailed spectroscopic data, would be beneficial to the scientific community.

References

- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. novctrd.com [novctrd.com]

- 5. novctrd.com [novctrd.com]

- 6. benchchem.com [benchchem.com]

- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Adriforant Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant hydrochloride (also known as ZPL-3893787 and PF-03893787) is a selective, orally bioavailable, small molecule antagonist of the histamine H4 receptor (H4R).[1] The H4 receptor is a key mediator in inflammatory responses, particularly in allergic conditions such as atopic dermatitis. Its expression on various immune cells, including mast cells, eosinophils, and T cells, as well as on sensory neurons, makes it a compelling target for therapeutic intervention in pruritus and skin inflammation.[2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Although preclinical findings in mouse models demonstrated the potential of Adriforant in reducing itch and inflammation, these results did not translate to clinical efficacy in a Phase 2b trial for atopic dermatitis.[2][4]

Core Data Summary

In Vitro Pharmacology: Receptor Binding and Functional Antagonism

This compound has been characterized as a potent and selective antagonist of the histamine H4 receptor across multiple species. The following tables summarize the key in vitro pharmacological parameters.

Table 1: Histamine H4 Receptor Binding Affinity of this compound

| Species | Assay Type | Radioligand | Preparation | pKi | Ki (nM) |

| Human | Displacement | [3H]-Histamine | Recombinant HEK293 cells | 8.22 | 6.03 |

| Mouse | Displacement | [3H]-Histamine | Recombinant HEK293T cells | 7.68 | 20.89 |

| Rat | Displacement | [3H]-Histamine | Recombinant | 7.26 | 54.95 |

Table 2: Functional Antagonist Activity of this compound at the Histamine H4 Receptor

| Species | Assay Type | Stimulant | Response Measured | pIC50 | IC50 (nM) |

| Human | [35S]GTPγS Binding | Histamine | Inhibition of GTPγS binding | 7.27 | 53.7 |

| Human | Eosinophil Shape Change | Imetit | Inhibition of shape change | 7.52 | <30 |

| Human | Eosinophil CD11b Upregulation | Histamine | Inhibition of CD11b upregulation | 8.31 | 4.9 |

| Human | Eosinophil Actin Polymerization | Histamine | Inhibition of actin polymerization | 8.89 | 1.3 |

| Human | Eosinophil Shape Change | Histamine | Inhibition of shape change | 9.19 | 0.65 |

Mechanism of Action: Signaling Pathways

Adriforant exerts its effects by blocking the downstream signaling cascades initiated by histamine binding to the H4 receptor. Key pathways affected include the Extracellular signal-regulated kinase (ERK) phosphorylation cascade and calcium mobilization in sensory neurons.

Histamine H4 Receptor Signaling and Adriforant's Point of Intervention

Caption: Adriforant blocks histamine-induced H4R signaling pathways.

Preclinical Efficacy

In Vitro Models

Preclinical studies have demonstrated that Adriforant effectively antagonizes histamine-induced cellular responses in primary murine cells.

-

Inhibition of ERK Phosphorylation in Mast Cells: Adriforant has been shown to antagonize histamine-induced ERK phosphorylation in bone marrow-derived mast cells (BMMCs).[4]

-

Reduction of Calcium Flux in Neurons: The compound reduces histamine-dependent Ca²⁺ flux in dorsal root ganglia (DRG) neurons.[4]

-

Normalization of Transcriptional Changes: Adriforant normalizes histamine-induced transcriptional changes in mast cells.[4]

In Vivo Models

The efficacy of Adriforant has been evaluated in mouse models of atopic dermatitis, where it has shown positive effects on itch and inflammation.

-

Reduction of Histamine-Induced Itch: Administration of Adriforant to mice reduces the acute itch response induced by histamine injection.[4]

-

Amelioration of Skin Inflammation in the MC903 Model: In the MC903-induced mouse model of atopic dermatitis, Adriforant ameliorates skin inflammation.[2][4] This model is characterized by increased ear thickness, transepidermal water loss (TEWL), and infiltration of inflammatory cells, along with elevated levels of Th2 cytokines such as IL-4 and IL-13.[5][6]

Experimental Protocols

MC903-Induced Atopic Dermatitis Mouse Model

This model is a widely used preclinical tool to evaluate the efficacy of novel therapeutics for atopic dermatitis.

Caption: Workflow for the MC903-induced atopic dermatitis mouse model.

Protocol Details:

-

Animal Model: Typically, C57BL/6 or BALB/c mice are used.

-

Induction: A solution of MC903 (calcipotriol) in ethanol is applied topically to the ear of the mice daily for a period of 12 to 14 days. The contralateral ear receives the vehicle (ethanol) as a control.[5]

-

Treatment: this compound or vehicle is administered, often orally, either prophylactically (starting from day 0) or therapeutically (after the establishment of inflammation).

-

Efficacy Readouts:

-

Ear Thickness: Measured daily using a digital caliper as an indicator of inflammation.[5][7]

-

Scratching Behavior: The number of scratching bouts directed at the treated area is counted over a defined period.[5]

-

Histology: Ear tissue is collected for histological analysis to assess inflammatory cell infiltration (e.g., eosinophils, mast cells).[5]

-

Cytokine Analysis: Levels of key inflammatory cytokines (e.g., TSLP, IL-4, IL-13, IL-33) in the ear tissue are quantified by ELISA or qPCR.[5][6]

-

Histamine-Induced ERK Phosphorylation Assay in Bone Marrow-Derived Mast Cells (BMMCs)

This assay is used to determine the ability of Adriforant to block histamine-induced signaling in mast cells.

Protocol Details:

-

Cell Culture: BMMCs are differentiated from murine bone marrow stem cells.

-

Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with histamine.

-

Lysis and Detection: Following stimulation, cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using methods such as Western blotting or ELISA-based assays.[8]

Histamine-Dependent Calcium Flux Assay in Dorsal Root Ganglia (DRG) Neurons

This assay assesses the effect of Adriforant on histamine-induced calcium mobilization in sensory neurons, which is relevant to its anti-pruritic activity.

Protocol Details:

-

Neuron Culture: DRG neurons are isolated from mice or rats and cultured.[3]

-

Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[9][10]

-

Treatment and Stimulation: Cells are pre-treated with this compound followed by stimulation with histamine.

-

Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the dye.[3][11]

Conclusion

The preclinical data for this compound demonstrate its potent and selective antagonism of the histamine H4 receptor. In vitro studies confirmed its ability to block key histamine-induced signaling pathways, while in vivo studies in mouse models of atopic dermatitis showed its potential to reduce itch and skin inflammation.[2][4] Despite these promising preclinical findings, Adriforant did not meet its primary efficacy endpoints in a Phase 2b clinical trial for atopic dermatitis, highlighting the challenges of translating preclinical efficacy in animal models to clinical success in a complex human disease.[2] Nevertheless, the preclinical data for Adriforant provide valuable insights into the role of the H4 receptor in pruritus and inflammation and can serve as a benchmark for the development of future H4R-targeted therapies.

References

- 1. Adriforant - Novartis - AdisInsight [adisinsight.springer.com]

- 2. researchgate.net [researchgate.net]

- 3. Histamine-induced Ca(2+) influx via the PLA(2)/lipoxygenase/TRPV1 pathway in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental atopic dermatitis depends on IL-33R signaling via MyD88 in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histamine Induces Egr-1 Expression in Human Aortic Endothelial Cells via the H1 Receptor-mediated Protein Kinase Cδ-dependent ERK Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine acts directly on calcitonin gene-related peptide- and substance P-containing trigeminal ganglion neurons as assessed by calcium influx and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 sensitizes primary sensory neurons to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. misterx95.myds.me [misterx95.myds.me]

The Role of Adriforant Hydrochloride in Inflammation and Pruritus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adriforant hydrochloride (ZPL-389), a potent and selective histamine H4 receptor (H4R) antagonist, has been investigated as a therapeutic agent for inflammatory and pruritic conditions, primarily atopic dermatitis. The histamine H4 receptor is a key player in the inflammatory cascade, expressed predominantly on hematopoietic cells. Its activation is implicated in the chemotaxis of eosinophils and mast cells, as well as the modulation of cytokine production, positioning it as a rational target for anti-inflammatory and anti-pruritic therapies. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, experimental protocols, and a summary of its efficacy in modulating inflammation and pruritus. Despite promising preclinical results, the clinical development of adriforant was terminated following a Phase 2b trial that did not meet its primary efficacy endpoints. This document aims to provide a thorough understanding of the scientific journey of adriforant, offering valuable insights for future research and development in the field of H4R antagonism.

Introduction: The Histamine H4 Receptor in Inflammation and Pruritus

Histamine is a well-established mediator of allergic inflammation and pruritus, primarily through the activation of the histamine H1 receptor (H1R). However, the clinical efficacy of H1R antagonists in chronic inflammatory skin conditions like atopic dermatitis is often limited. The discovery of the histamine H4 receptor (H4R) has opened new avenues for therapeutic intervention. The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, basophils, dendritic cells, and T cells.

Activation of the H4R by histamine initiates a signaling cascade that promotes the chemotaxis and recruitment of inflammatory cells to sites of inflammation. Furthermore, H4R activation modulates the production of various cytokines and chemokines, contributing to the complex inflammatory milieu observed in allergic diseases. In the context of pruritus, H4R is expressed on sensory neurons and is believed to play a direct role in the transmission of itch signals. Therefore, antagonism of the H4R presents a promising strategy to dually target both the inflammatory and pruritic components of diseases like atopic dermatitis.

Mechanism of Action of this compound

This compound is a selective antagonist of the histamine H4 receptor. By binding to the H4R, adriforant blocks the downstream signaling pathways initiated by histamine. This antagonism is expected to result in the following key pharmacological effects:

-

Inhibition of Inflammatory Cell Recruitment: By blocking H4R-mediated chemotaxis, adriforant is intended to reduce the infiltration of eosinophils and mast cells into inflamed tissues.

-

Modulation of Cytokine and Chemokine Release: Adriforant is expected to alter the production of pro-inflammatory cytokines and chemokines that are influenced by H4R activation.

-

Reduction of Pruritus: Through the blockade of H4R on sensory neurons, adriforant aims to directly inhibit the signaling pathways responsible for the sensation of itch.

Histamine H4 Receptor Signaling Pathway

The H4R is coupled to Gi/o G-proteins. Upon histamine binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and inflammation.

Preclinical Data

The anti-inflammatory and anti-pruritic effects of adriforant have been evaluated in murine models of atopic dermatitis and histamine-induced itch.

MC903-Induced Atopic Dermatitis Model

Topical application of the vitamin D3 analog MC903 (calcipotriol) to the ears of mice induces a robust inflammatory response that mimics many features of atopic dermatitis, including skin thickening (edema), and infiltration of inflammatory cells.

-

Animals: BALB/c mice are typically used.

-

Induction of Inflammation: A solution of MC903 (1 nmol in ethanol) is applied topically to both sides of the mouse ear daily for a specified number of days (e.g., 11 days). The contralateral ear receives the vehicle (ethanol) as a control.

-

Treatment: Adriforant is administered orally (e.g., at doses of 10, 30, and 100 mg/kg) once or twice daily, starting from the first day of MC903 application. A vehicle control group for the adriforant treatment is also included.

-

Measurement of Ear Thickness: Ear thickness is measured daily using a digital micrometer. The change in ear thickness from baseline is calculated as a measure of edema.

-

Histological Analysis: At the end of the experiment, ears are collected, fixed, and sectioned for histological staining (e.g., Hematoxylin and Eosin) to assess inflammatory cell infiltration.

-

Cytokine Analysis: Ear tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, TSLP) using methods such as ELISA or multiplex assays.

| Treatment Group | Dose (mg/kg) | Change in Ear Thickness (µm) | % Inhibition of Edema |

| Vehicle (MC903) | - | 150 ± 20 | - |

| Adriforant | 10 | 110 ± 15 | 26.7% |

| Adriforant | 30 | 85 ± 12 | 43.3% |

| Adriforant | 100 | 60 ± 10 | 60.0% |

Data are presented as mean ± SEM and are hypothetical representations based on typical results from such studies.

Histamine-Induced Pruritus Model

Intradermal injection of histamine into the nape of the neck of mice induces a robust scratching behavior, which is a quantifiable measure of itch.

-

Animals: C57BL/6 mice are commonly used.

-

Acclimatization: Mice are placed in individual observation chambers for acclimatization before the experiment.

-

Treatment: Adriforant (e.g., at doses of 10, 30, and 100 mg/kg) or vehicle is administered orally at a specific time point before the histamine challenge (e.g., 1 hour).

-

Induction of Itch: A solution of histamine (e.g., 100 µg in saline) is injected intradermally into the rostral back or nape of the neck.

-

Quantification of Scratching Behavior: Immediately after the histamine injection, the mice are video-recorded for a defined period (e.g., 30-60 minutes). The number of scratching bouts directed towards the injection site is counted by a blinded observer or by using automated video analysis software.

| Treatment Group | Dose (mg/kg) | Number of Scratches (in 30 min) | % Inhibition of Scratching |

| Vehicle (Histamine) | - | 120 ± 15 | - |

| Adriforant | 10 | 80 ± 10 | 33.3% |

| Adriforant | 30 | 50 ± 8 | 58.3% |

| Adriforant | 100 | 25 ± 5 | 79.2% |

Data are presented as mean ± SEM and are hypothetical representations based on typical results from such studies.

Clinical Data

Adriforant (ZPL-389) has been evaluated in Phase 2 clinical trials for the treatment of moderate-to-severe atopic dermatitis.

Phase 2a Proof-of-Concept Study

A Phase 2a study provided initial evidence of the efficacy of adriforant in atopic dermatitis.

-

Population: 98 adult patients with moderate-to-severe atopic dermatitis.

-

Treatment: Adriforant (30 mg, once daily) or placebo for 8 weeks.

-

Primary Endpoint: Change from baseline in the Eczema Area and Severity Index (EASI) score at week 8.

| Endpoint | Adriforant (30 mg) | Placebo | p-value |

| EASI Score Reduction | |||

| Mean % reduction from baseline | 50% | 27% | 0.01 |

| SCORAD Score Reduction | |||

| Mean % reduction from baseline | 43% | 26% | 0.004 |

| Pruritus NRS Reduction | |||

| Mean point reduction | ~3.0 (~42%) | ~2.8 (~37%) | Not Statistically Significant |

Phase 2b Study (ZEST Trial - NCT03517566)

A larger Phase 2b dose-ranging study was conducted to further evaluate the efficacy and safety of adriforant.

-

Population: Approximately 360 adult patients with moderate-to-severe atopic dermatitis.

-

Treatment: Multiple oral doses of adriforant or placebo for 16 weeks.

-

Primary Endpoint: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 16.

The Phase 2b clinical trial with adriforant did not meet its pre-specified efficacy endpoints.[1] The trial was subsequently terminated.[2] While specific quantitative data from the Phase 2b trial are not publicly available in peer-reviewed publications, the overall outcome indicates that adriforant did not demonstrate a significant clinical benefit over placebo in patients with moderate-to-severe atopic dermatitis.[2]

Discussion and Future Perspectives

The journey of this compound highlights the complexities of translating promising preclinical findings into clinical efficacy. While the potent H4R antagonist demonstrated clear anti-inflammatory and anti-pruritic effects in well-established animal models, these results did not translate into a significant clinical benefit in a large Phase 2b trial for atopic dermatitis.

Several factors could contribute to this discrepancy. The pathophysiology of atopic dermatitis is multifaceted, involving a complex interplay of genetic, immunological, and environmental factors. It is possible that targeting the H4R alone is insufficient to overcome the diverse inflammatory pathways driving the disease in a heterogeneous patient population. Furthermore, differences in H4R pharmacology and expression between mice and humans could also play a role.

Despite the clinical setback with adriforant, the histamine H4 receptor remains a compelling target for inflammatory and pruritic diseases. The preclinical data strongly support its role in these processes. Future research in this area may focus on:

-

Combination Therapies: Investigating the potential synergistic effects of H4R antagonists with other therapeutic agents that target different inflammatory pathways.

-

Patient Stratification: Identifying patient subpopulations who may be more likely to respond to H4R-targeted therapies based on specific biomarkers.

-

Development of Novel H4R Ligands: Exploring H4R modulators with different pharmacological profiles, such as partial agonists or biased agonists, which may offer a more nuanced therapeutic effect.

Conclusion

This compound, a selective histamine H4 receptor antagonist, showed significant promise in preclinical models of inflammation and pruritus. However, it failed to demonstrate clinical efficacy in a Phase 2b trial for moderate-to-severe atopic dermatitis. This technical guide has provided a detailed overview of the scientific data and experimental methodologies related to adriforant. While the clinical development of adriforant has been discontinued, the extensive research conducted provides valuable insights into the role of the H4R in inflammatory and pruritic conditions and will undoubtedly inform future drug discovery and development efforts in this field.

References

In Vivo Effects of Adriforant Hydrochloride in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant hydrochloride, also known as PF-3893787 or ZPL389, is a selective and competitive antagonist of the histamine H4 receptor (H4R).[1][2] In preclinical murine models, it has demonstrated efficacy in attenuating itch and skin inflammation, suggesting its potential as a therapeutic agent for inflammatory skin conditions such as atopic dermatitis.[1][2] This technical guide provides a comprehensive overview of the reported in vivo effects of this compound in mice, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While this document synthesizes the available information, for precise quantitative values and detailed experimental parameters, consulting the full-text primary research articles is recommended.

Data Presentation

The following tables summarize the key quantitative findings from in vivo studies of this compound in mice. Please note that specific numerical values for efficacy (e.g., % inhibition) and pharmacokinetics were not available in the reviewed literature abstracts and the full-text publications should be consulted for this data.

Table 1: Efficacy of this compound in a Murine Model of Atopic Dermatitis (MC903-Induced)

| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control |

| Ear Thickness (mm) | Baseline + Increase | Reduced Increase (Data not available) | Reduced Increase (Data not available) | Data not available |

| Inflammatory Cell Infiltration | Significant Infiltration | Reduced Infiltration (Data not available) | Reduced Infiltration (Data not available) | Data not available |

| Key Cytokine Levels (e.g., IL-4, IL-13) | Elevated | Normalized Levels (Data not available) | Normalized Levels (Data not available) | Data not available |

Table 2: Efficacy of this compound in a Murine Model of Histamine-Induced Pruritus

| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control |

| Number of Scratches | High | Dose-dependent reduction (Data not available) | Dose-dependent reduction (Data not available) | Data not available |

| Duration of Scratching (s) | High | Dose-dependent reduction (Data not available) | Dose-dependent reduction (Data not available) | Data not available |

Table 3: Pharmacokinetic Profile of this compound in Mice (Oral Administration)

| Parameter | Value |

| Tmax (h) | Data not available |

| Cmax (ng/mL) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Half-life (t½) (h) | Data not available |

Experimental Protocols

MC903-Induced Atopic Dermatitis Model

This model is used to induce a skin inflammation resembling atopic dermatitis in mice.

Materials:

-

MC903 (Calcipotriol) solution in ethanol

-

This compound formulated for oral administration

-

Vehicle control for this compound

-

Measurement tool for ear thickness (e.g., digital calipers)

-

Histology equipment and reagents

-

ELISA kits for cytokine measurement

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Induction of Inflammation: Topically apply a solution of MC903 to the ears of the mice daily for a specified period (e.g., 14 days).

-

Treatment: Administer this compound or vehicle control orally to the mice at predetermined doses, starting from a specific day of MC903 application.

-

Assessment of Ear Thickness: Measure the ear thickness of the mice at regular intervals throughout the study.

-

Histological Analysis: At the end of the study, euthanize the mice and collect ear tissue for histological processing (e.g., H&E staining) to assess inflammatory cell infiltration.

-

Cytokine Analysis: Homogenize ear tissue to measure the levels of key inflammatory cytokines (e.g., IL-4, IL-13) using ELISA.

Histamine-Induced Pruritus Model

This model assesses the anti-pruritic (anti-itch) activity of a compound.

Materials:

-

Histamine solution for intradermal injection

-

This compound formulated for oral or subcutaneous administration

-

Vehicle control for this compound

-

Observation chambers for mice

Procedure:

-

Animal Acclimatization: Acclimate mice to the observation chambers.

-

Treatment: Administer this compound or vehicle control to the mice at specified doses and time points before histamine injection.

-

Induction of Itch: Inject histamine intradermally into a shaved area on the back of the neck of the mice.

-

Behavioral Observation: Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30-60 minutes).

In Vitro ERK Phosphorylation Assay in Murine Bone Marrow-Derived Mast Cells (BMDMCs)

This assay determines the effect of this compound on a key intracellular signaling molecule involved in mast cell activation.

Materials:

-

Murine bone marrow cells

-

IL-3 and SCF for BMDMC differentiation

-

Histamine

-

This compound

-

Reagents for Western blotting or ELISA to detect phosphorylated ERK (p-ERK) and total ERK.

Procedure:

-

BMDMC Culture: Culture murine bone marrow cells in the presence of IL-3 and SCF to differentiate them into mast cells.

-

Treatment: Pre-incubate the BMDMCs with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with histamine.

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Detection of p-ERK and Total ERK: Analyze the cell lysates using Western blotting or a specific ELISA to measure the levels of phosphorylated ERK and total ERK.

Mandatory Visualization

Caption: Signaling pathway of the Histamine H4 Receptor and the antagonistic action of this compound.

Caption: Workflow for evaluating this compound in the MC903-induced atopic dermatitis mouse model.

Caption: Logical flow from Adriforant administration to its observed in vivo anti-inflammatory and anti-pruritic effects.

References

Unraveling the Pharmacology of Adriforant Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adriforant hydrochloride (PF-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. Through a synthesis of available preclinical data, this document aims to serve as a resource for professionals in the fields of pharmacology and drug development. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described. Visual diagrams of the H4 receptor signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

Histamine, a well-known biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The histamine H4 receptor is predominantly expressed on cells of hematopoietic origin, including eosinophils, mast cells, T cells, and dendritic cells, suggesting a critical role in the modulation of immune and inflammatory processes.[1] Dysregulation of H4R activity has been linked to various allergic and inflammatory conditions, such as allergic rhinitis, asthma, and atopic dermatitis.[1] this compound has been investigated for its therapeutic potential in these conditions.[1] This document provides an in-depth examination of the pharmacological properties of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H4 receptor.[1] By binding to the H4R, it blocks the binding of the endogenous ligand, histamine, thereby inhibiting the downstream signaling cascades that lead to the recruitment and activation of immune cells pivotal in allergic and inflammatory responses.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized through a series of in vitro assays, primarily focusing on its activity on eosinophils, key effector cells in allergic inflammation.

In Vitro Potency and Activity

This compound demonstrates high affinity for the human H4 receptor and potent functional antagonism in various cellular assays. The quantitative measures of its in vitro activity are summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Species | Value (nM) |

| Binding Affinity (Ki) | Human H4R | 2.4 |

| Functional Affinity (Ki) | Human H4R | 1.56 |

Table 2: Functional Antagonism in Human Eosinophil Assays

| Assay | Parameter | Value (nM) |

| Cell Shape Change | IC50 | 0.65 |

| CD11b Expression | IC50 | 4.9 |

| Actin Polymerization | IC50 | 1.3 |

In a whole blood granulocyte assay, this compound at a concentration of 30 nM completely blocked the cellular shape change induced by the H4R agonist imetit.

Signaling Pathways

The histamine H4 receptor is coupled to the Gαi/o family of G proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade. The primary signaling pathway is depicted below.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of the findings.

Radioligand Binding Assay (for Ki determination)

This assay quantifies the affinity of a compound for a specific receptor.

Eosinophil Functional Assays (for IC50 determination)

These assays measure the ability of this compound to inhibit various functions of eosinophils stimulated by an H4R agonist.

This assay assesses the morphological changes in eosinophils upon activation.

This assay measures the upregulation of the adhesion molecule CD11b on the surface of eosinophils.

This assay measures the formation of filamentous actin (F-actin), a key process in cell motility.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in preclinical species.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dosing Route | Dose (mg/kg) | Half-life (T1/2) (hours) | Bioavailability (F) (%) |

| Rat | Intravenous | 1 | 7 | - |

| Rat | Oral | 5 | 7 | 62 |

| Dog | Oral | 10 | 24 | 39 |

These data indicate good oral bioavailability and a moderate to long half-life in the species tested.

Conclusion

This compound is a potent and selective histamine H4 receptor antagonist with demonstrated in vitro efficacy in inhibiting key functions of eosinophils. Its pharmacokinetic profile in preclinical species suggests suitability for oral administration. The data presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for H4R-mediated inflammatory and allergic diseases.

References

Methodological & Application

Adriforant Hydrochloride: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant hydrochloride (also known as PF-03893787 and ZPL-389) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor, a G protein-coupled receptor, is primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[3] Its activation by histamine is implicated in the pathophysiology of various inflammatory and allergic conditions, such as atopic dermatitis, by mediating processes like pruritus (itching) and inflammation.[3][4] this compound has been investigated in clinical trials for atopic dermatitis.[5] By blocking the H4 receptor, Adriforant is expected to inhibit inflammatory responses and alleviate symptoms like itching.[5]

These application notes provide a detailed overview of the in vitro pharmacological profile of this compound, including its binding affinity and functional activity at the human histamine H4 receptor. Detailed protocols for key in vitro assays are provided to enable researchers to characterize the activity of Adriforant and similar compounds.

Mechanism of Action and Signaling Pathway

Adriforant acts as a competitive antagonist at the histamine H4 receptor.[4] The H4 receptor is coupled to the Gαi/o family of G proteins.[3] Upon binding of an agonist like histamine, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.[6] this compound blocks these downstream signaling events by preventing histamine from binding to and activating the H4 receptor.

Data Presentation

The following table summarizes the in vitro binding affinity and functional activity of this compound at the human histamine H4 receptor.

| Assay Type | Parameter | Value (pKi) | Value (Ki, nM) | Cell Line | Reference |

| Radioligand Binding Assay | Binding affinity | 8.62 | 2.4 | HEK293 | [1] |

| Functional Assay (cAMP) | Antagonist activity | 8.81 | 1.56 | HEK293 | [1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Histamine H4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds, such as this compound, for the H4 receptor.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human histamine H4 receptor.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

Serial dilutions of this compound or vehicle for total binding wells.

-

A high concentration of a non-labeled H4R ligand (e.g., unlabeled histamine) for non-specific binding (NSB) wells.

-

A constant concentration of [³H]-histamine (radioligand).

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts from NSB wells) from the total binding (counts from vehicle wells).

-

Determine the percentage of inhibition of specific binding at each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

ERK Phosphorylation Assay in Mast Cells

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on histamine-induced ERK phosphorylation in a mast cell line.

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable mast cell line (e.g., bone marrow-derived mast cells or a human mast cell line) in appropriate media.

-

Seed the cells into 96-well plates and culture until they reach the desired confluence.

-

Serum-starve the cells for several hours (e.g., 4-6 hours) prior to the assay to reduce basal ERK phosphorylation.

-

-

Compound Treatment and Stimulation:

-

Pre-incubate the serum-starved cells with various concentrations of this compound or vehicle for 30-60 minutes.

-

Stimulate the cells with a constant concentration of histamine (typically at its EC₈₀ for ERK phosphorylation) for a short period (e.g., 5-15 minutes).

-

Include control wells with vehicle only (basal), histamine only (positive control), and Adriforant only.

-

-

Cell Lysis and Detection:

-

Immediately terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice to ensure complete cell lysis.

-

Detect the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates. This can be done using various methods, such as:

-

ELISA: A quantitative method using specific antibodies for p-ERK and total ERK.

-

Western Blotting: A semi-quantitative method to visualize and compare band intensities.

-

In-Cell Western / High-Content Imaging: Methods that allow for quantification directly in the microplate wells.

-

-

-

Data Analysis:

-

Normalize the p-ERK signal to the total ERK signal for each well to account for variations in cell number.

-

Calculate the percentage of inhibition of the histamine-induced p-ERK signal for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

-

Intracellular Calcium Flux Assay in Neurons

This protocol describes how to measure the ability of this compound to block histamine-induced calcium mobilization in neuronal cells.

Methodology:

-

Cell Culture and Plating:

-

Culture a neuronal cell line endogenously or recombinantly expressing the H4 receptor on black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate in the dark at 37°C for approximately 1 hour to allow the cells to take up the dye.

-

Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

-

Establish a stable baseline fluorescence reading for each well.

-

Add serial dilutions of this compound to the wells and incubate for a specified period.

-

Add a constant concentration of histamine (agonist) to all wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the response magnitude for each well (e.g., peak fluorescence minus baseline).

-

Determine the percentage of inhibition of the histamine-induced calcium response for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

References

- 1. adriforant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of histamine H4 receptors decreases epithelial-to-mesenchymal transition progress by inhibiting transforming growth factor-β1 signalling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

Application Note: Quantifying the Inhibitory Effect of Adriforant Hydrochloride on Histamine-Induced ERK Phosphorylation

Audience: This document is intended for researchers, scientists, and drug development professionals investigating G-protein coupled receptor (GPCR) signaling and the therapeutic potential of histamine H4 receptor (H4R) antagonists.

Introduction

The Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, plays a crucial role in regulating fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is implicated in numerous diseases, including cancer and inflammatory conditions, making it a critical target for therapeutic development.[1][3]

The histamine H4 receptor (H4R) is a G-protein coupled receptor predominantly expressed on cells of hematopoietic origin, such as mast cells and eosinophils. It is involved in mediating inflammatory and immune responses.[4] Upon activation by its endogenous ligand, histamine, the H4R initiates intracellular signaling cascades that can lead to the phosphorylation and activation of ERK.[5][6]

Adriforant hydrochloride (also known as ZPL-3893787) is a selective and competitive antagonist of the H4R.[7][8] By blocking the binding of histamine to the H4R, Adriforant is expected to inhibit downstream signaling events, including ERK phosphorylation. Studies have shown that Adriforant antagonizes histamine-induced ERK phosphorylation in primary murine cells.[7][8]

This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory potency of this compound on histamine-induced ERK phosphorylation. The described method is suitable for screening and characterizing H4R antagonists and can be adapted for high-throughput formats.

Adriforant Signaling Pathway

The diagram below illustrates the signaling pathway from the histamine H4 receptor to ERK and the mechanism of inhibition by this compound. Histamine binding to the H4R activates a G-protein (typically Gαi), which in turn initiates a signaling cascade through MAP Kinases (MEK) that results in the phosphorylation of ERK. Adriforant competitively binds to the H4R, preventing histamine activation and subsequent ERK phosphorylation.

Experimental Protocols

This protocol describes a cell-based ELISA to measure the inhibition of histamine-induced ERK phosphorylation by this compound.

Materials and Reagents

| Reagent/Material | Recommended Supplier |

| Cell Line | HEK293 cells stably expressing human H4R, or a mast cell line (e.g., HMC-1) |

| This compound | N/A (Research chemical) |

| Histamine | Sigma-Aldrich |

| Cell Culture Medium | DMEM or RPMI-1640, as appropriate for the cell line |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin | Gibco |

| 96-well cell culture plates | Corning |

| Phospho-ERK1/2 and Total ERK1/2 Assay Kit | e.g., PathScan® Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 Sandwich ELISA Kit (Cell Signaling Technology) or similar |

| Phosphate Buffered Saline (PBS) | Gibco |

| DMSO (for compound dilution) | Sigma-Aldrich |

| Plate reader with absorbance or fluorescence capabilities | N/A |

Reagent Preparation

-

Cell Culture Medium: Prepare complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) and serum-free medium (e.g., DMEM with 0.1% BSA).

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in serum-free medium immediately before use.

-

Histamine Stock Solution: Prepare a 10 mM stock solution of histamine in sterile water. Store at -20°C. Dilute in serum-free medium to the desired working concentration before use. The final concentration should be at the EC80 for ERK phosphorylation, which must be determined empirically in a separate agonist dose-response experiment.

Experimental Procedure

The following workflow outlines the key steps of the assay.

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 25,000 cells per well in 100 µL of complete medium.[9] Cell density should be optimized to achieve a confluent monolayer after 24 hours.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Serum Starvation: Gently aspirate the complete medium and wash the cells once with 100 µL of PBS. Add 90 µL of serum-free medium to each well. This step is crucial to reduce basal levels of ERK phosphorylation.

-

Starvation Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-